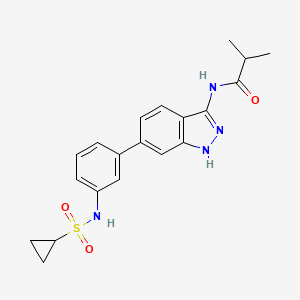
Sulfo-Cyanine5 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO (tetrazine – trans-cyclooctene) ligation is one of the fastest reactions used for bioconjugation. It is an inverse electron demand [4+2] cycloaddition that takes place between tetrazine and trans-cyclooctene or other strained olefin. Sulfo-Cyanine5 tetrazine is a fluorophore derivative bearing a tetrazine group for the TCO-ligation based labeling. This reagent possesses good aqueous solubility and stability in biological environments.
Applications De Recherche Scientifique
Bioorthogonal Chemistry Applications Sulfo-Cyanine5 tetrazine has been utilized extensively in bioorthogonal chemistry. For instance, its use in bioorthogonal release reactions, such as the release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC), demonstrates its potential in controlled drug delivery and release systems (Shao et al., 2018). Additionally, the reaction between tetrazine and dienophiles, as demonstrated in the inverse electron demand Diels-Alder reactions, highlights its role in creating new molecules with potential therapeutic applications (Hamasaki et al., 2006).
Molecular Imaging and Diagnostics In the field of molecular imaging and diagnostics, this compound is a key player. It has been used in the development of imaging probes, such as those for positron emission tomography, and in live cell imaging applications. This includes the use of tetrazine ligations for pretargeted imaging of cancer cell biomarkers, illustrating its potential in targeted therapy and diagnostics (Šečkutė & Devaraj, 2013).
Synthesis and Optimization for Biological Studies Research has been focused on the synthesis and evaluation of tetrazines for biological experiments, aiming to optimize their stability and reactivity for various bioorthogonal applications. This includes the development of water-soluble and stable tetrazine derivatives for applications like cancer cell labeling (Karver et al., 2011).
Bioconjugation and Drug Delivery Systems this compound has been employed in the development of bioconjugation techniques, such as peptide/protein stapling and unstapling. These techniques are crucial for the development of advanced drug delivery systems and therapeutics (Brown & Smith, 2015).
Development of Fluorogenic Probes The creation of fluorogenic probes utilizing tetrazine is another significant area of research. These probes are essential for no-wash super-resolution imaging and are especially useful in studying biological systems and cellular processes (Knorr et al., 2018).
Environmental and Public Health Studies In environmental science, studies have used tetrazine-based compounds to investigate the occurrence and effects of antibiotics, like sulfonamides, in the environment. This research is crucial for understanding the environmental impact and public health implications of antibiotic use and resistance (Luo et al., 2010).
Propriétés
Formule moléculaire |
C42H46KN7O7S2 |
|---|---|
Poids moléculaire |
864.09 |
Nom IUPAC |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C42H47N7O7S2.K/c1-28-44-46-40(47-45-28)30-18-16-29(17-19-30)27-43-39(50)15-11-8-12-24-49-36-23-21-32(58(54,55)56)26-34(36)42(4,5)38(49)14-10-7-9-13-37-41(2,3)33-25-31(57(51,52)53)20-22-35(33)48(37)6;/h7,9-10,13-14,16-23,25-26H,8,11-12,15,24,27H2,1-6H3,(H2-,43,50,51,52,53,54,55,56);/q;+1/p-1 |
Clé InChI |
XCNHGLRLKZXUKR-UHFFFAOYSA-M |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Sulfo-Cyanine5 tetrazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,5R)-1-(2-chloro-4-fluorophenyl)-3-[5-(methoxymethyl)-4-(6-methoxypyridin-3-yl)-1,2,4-triazol-3-yl]-3-azabicyclo[3.1.0]hexane](/img/structure/B1193598.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)
![(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B1193613.png)
![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)